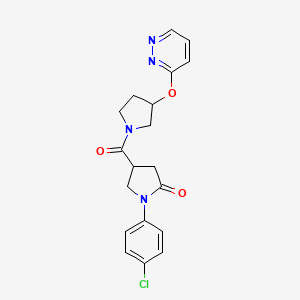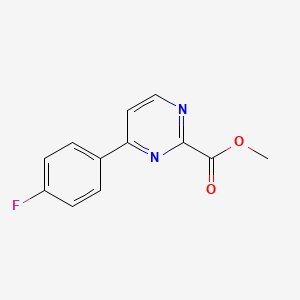![molecular formula C16H16FN3O2 B2761650 3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE CAS No. 1448069-66-6](/img/structure/B2761650.png)
3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is a complex organic compound that features a fluorophenyl group, a pyridazin-3-yloxy group, and a piperidin-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidin-1-yl Intermediate: This step involves the reaction of piperidine with a suitable reagent to introduce the desired functional groups.
Introduction of the Pyridazin-3-yloxy Group: This step involves the reaction of the piperidin-1-yl intermediate with a pyridazin-3-yloxy reagent under controlled conditions.
Addition of the Fluorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanol
- (2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
- (2-Fluorophenyl)(4-(pyridazin-3-yloxy)piperidin-1-yl)propanone
Uniqueness
3-{[1-(2-FLUOROBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
(2-fluorophenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-14-5-2-1-4-13(14)16(21)20-10-7-12(8-11-20)22-15-6-3-9-18-19-15/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJEOPWQQTYBSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
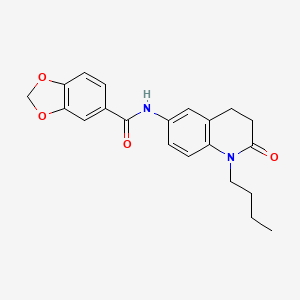
![3-[1-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)ethyl]-1H-pyrazole](/img/structure/B2761568.png)
![2-Chloro-N-[1-(7H-purin-6-yl)piperidin-4-yl]propanamide](/img/structure/B2761570.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B2761571.png)
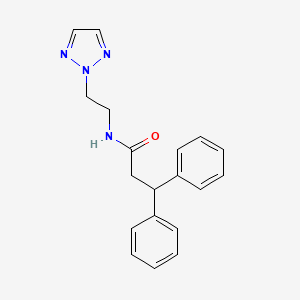



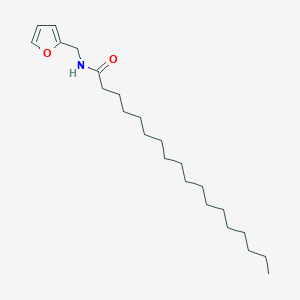
![2-[3-(4-fluorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2761583.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}propanoate](/img/structure/B2761584.png)
![4-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B2761585.png)
